![molecular formula C13H14N2O2 B2996288 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1015870-64-0](/img/structure/B2996288.png)
3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a phenyl ring with a propan-2-yl (isopropyl) group. The carboxylic acid group would be attached to the pyrazole ring .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound could undergo typical acid-base reactions. The pyrazole ring could potentially be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids are polar and can form hydrogen bonds, which could make this compound soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity and Characterization
Synthesis and characterization of novel compounds related to 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid have shown significant antimicrobial activity. A study involving the synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, reacted with chitosan to form Schiff bases, demonstrated antimicrobial activity against various gram-negative and gram-positive bacteria as well as fungi. The biological activity was observed to depend on the Schiff base moiety, highlighting the compound's potential in antimicrobial applications (Hamed et al., 2020).
Crystal Structure and Synthesis
The crystal structure and synthesis of N-substituted pyrazolines, including derivatives similar to this compound, were studied to understand their molecular configuration. Such research helps in the identification of regioisomers and provides a foundation for further chemical modifications and applications in various fields, including pharmaceuticals and material science (Loh et al., 2013).
Photoluminescent Properties
Research on coordination compounds based on pyrazole-3-carboxylic acid, a related compound, has unveiled interesting photoluminescent properties. These compounds exhibit luminescent behaviors due to charge transitions within the ligand-centered framework, suggesting potential applications in optoelectronic devices and sensors (Liu et al., 2015).
Optical Nonlinearity
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to this compound, have been synthesized and characterized for their optical nonlinearity. These compounds, particularly those with carboxylic acid and ester substituents, show significant potential for optical limiting applications, making them of interest for the development of photonic devices (Chandrakantha et al., 2013).
Molecular Docking and Antimicrobial Potential
A novel pyrazole derivative closely related to this compound demonstrated significant antimicrobial potential through molecular docking analysis. This study highlights the importance of specific functional groups for binding and antimicrobial activity, providing insights into the design of new antimicrobial agents (Sivakumar et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)12-11(13(16)17)7-14-15-12/h3-8H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTGLPISIGZOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)
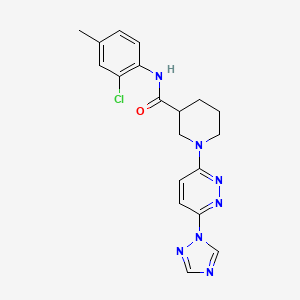
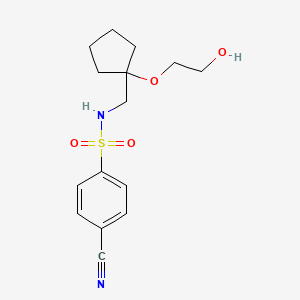
![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)
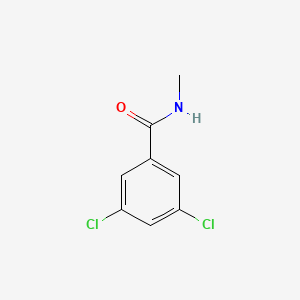
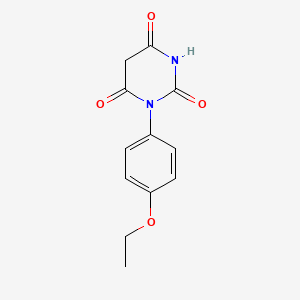

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
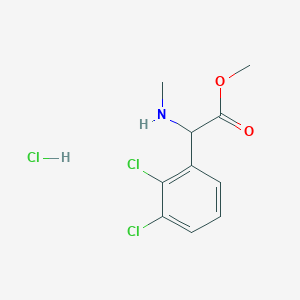
![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)
![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
